N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 946335-53-1
VCID: VC8330248
InChI: InChI=1S/C14H13N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h1-10,15H,11H2
SMILES: C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide

CAS No.: 946335-53-1

Cat. No.: VC8330248

Molecular Formula: C14H13N5O2S

Molecular Weight: 315.35 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide - 946335-53-1

Specification

CAS No. 946335-53-1
Molecular Formula C14H13N5O2S
Molecular Weight 315.35 g/mol
IUPAC Name N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide
Standard InChI InChI=1S/C14H13N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h1-10,15H,11H2
Standard InChI Key LEQZZTUBPCCAFJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzenesulfonamide (molecular formula: C₁₅H₁₄N₅O₂S) features a benzenesulfonamide group linked via a methylene bridge to a 1-phenyltetrazole moiety. The compound’s molecular weight is 333.36 g/mol, as calculated from its formula . Key structural elements include:

  • A sulfonamide group (-SO₂NH-), known for enhancing hydrogen-bonding interactions with biological targets.

  • A tetrazole ring, a nitrogen-rich heterocycle that mimics carboxylate groups in drug-receptor interactions.

  • A phenyl substituent on the tetrazole, which influences lipophilicity and steric interactions.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₄N₅O₂S
Molecular Weight333.36 g/mol
XLogP3-AA1.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds5

Synthetic Pathways and Modifications

General Synthesis Strategies

While no explicit synthesis protocol exists for N-[(1-phenyl-1H-tetrazol-5-yl)methyl]benzenesulfonamide, analogous compounds suggest a multi-step approach:

  • Tetrazole Formation: Cyclization of phenyl-substituted nitriles with sodium azide in the presence of ammonium chloride, a method validated for related tetrazole derivatives.

  • Sulfonamide Coupling: Reaction of the tetrazole-methylamine intermediate with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Structural Modifications

Variants such as the 4-fluorophenyl analog and nitro-substituted derivatives highlight strategies to fine-tune properties:

  • Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): Improve metabolic stability and target affinity.

  • Halogenation (e.g., 4-fluoro): Enhances lipophilicity and bioavailability .

Structural and Electronic Analysis

Conformational Dynamics

The compound’s rotatable bonds (5 in total) permit flexibility, enabling adaptation to diverse binding pockets. Density functional theory (DFT) studies on similar sulfonamides reveal:

  • A planar sulfonamide group that stabilizes interactions with enzymatic active sites.

  • Tautomerism in the tetrazole ring, favoring the 1H-tautomer in physiological conditions .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch).

  • NMR: Distinct signals for the sulfonamide NH (~7.5 ppm) and tetrazole protons (~8.5–9.0 ppm) .

Biological Activities and Mechanisms

Table 2: Comparative Biological Data for Analogous Compounds

CompoundTarget PathogenMIC (µg/mL)Source
N-((1-(4-Fluorophenyl)tetrazol-5-yl)methyl)benzenesulfonamideS. aureus4
2-Methyl-5-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamideE. coli8

Enzyme Inhibition

The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis . Tetrazole moieties further enhance binding via π-π stacking with conserved phenylalanine residues.

Pharmacological Applications and Challenges

Drug Development Prospects

  • Antibacterial Agents: Structural analogs show promise against multidrug-resistant strains, with lower cytotoxicity (IC₅₀ > 50 µM in mammalian cells) .

  • Anticancer Candidates: Tetrazole-containing sulfonamides inhibit carbonic anhydrase IX, a target in hypoxic tumors.

ADME Profile

  • Absorption: Moderate oral bioavailability (40–60%) due to balanced lipophilicity (XLogP3-AA = 1.8) .

  • Metabolism: Hepatic oxidation of the tetrazole ring generates inactive metabolites, necessitating prodrug strategies.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Targeted Modifications: Explore zwitterionic derivatives to enhance blood-brain barrier penetration.

  • In Vivo Studies: Validate efficacy in murine infection models, particularly against ESKAPE pathogens.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator